molecular formula C11H14O2 B2929228 Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate CAS No. 222555-13-7

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B2929228
CAS No.: 222555-13-7
M. Wt: 178.231
InChI Key: LVNCAFIBJIDVBS-UHFFFAOYSA-N
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Description

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is a cyclohexene derivative featuring a propargyl (prop-2-yn-1-yl) substituent and a methyl ester group at the 1-position of the cyclohexene ring. This compound belongs to a class of structurally diverse cyclohexene carboxylates, which are of interest in organic synthesis, medicinal chemistry, and agrochemical applications due to their stereochemical complexity and reactivity . The propargyl group introduces alkyne functionality, enabling click chemistry or further derivatization, while the ester group enhances solubility and serves as a synthetic handle for hydrolysis or transesterification reactions.

Properties

IUPAC Name

methyl 1-prop-2-ynylcyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1,4-5H,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNCAFIBJIDVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC=CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst. The reaction is typically carried out in toluene with 50% sodium hydroxide . The mixture is stirred vigorously at room temperature, and the product is isolated through recrystallization from diisopropyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of phase-transfer catalysis and the use of propargyl bromide as a reagent suggest that similar conditions could be scaled up for industrial synthesis.

Chemical Reactions Analysis

Cycloaddition Reactions

The propargyl moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For instance, derivatives with triazole rings (e.g., 4′-aryl-1,2,3-triazolyl groups) are synthesized under CuAAC conditions (CuI, Et₃N, rt) . This reaction expands applications in medicinal chemistry, such as designing neuraminidase inhibitors .

Cross-Coupling Reactions

The alkyne group undergoes Sonogashira coupling with aryl halides. A general protocol involves:

  • Catalyst : Pd(PPh₃)₄/CuI
  • Base : Et₃N or K₂CO₃
  • Solvent : THF or DMF
  • Yield : 40–70%

For example, coupling with iodobenzene yields aryl-substituted cyclohexene carboxylates .

Radical Cascade Reactions

Under photoredox conditions (blue LED, DMSO, 4,4′-dimethoxybenzophenone), the propargyl group participates in multicomponent radical cascades , forming bicyclic or polycyclic structures . Key parameters:

ParameterValue
Light Source 90 W blue LED
Reaction Time 18 hours
Yield 70% (dr = 1:1.2)

Hydrofunctionalization Reactions

The cyclohexene double bond undergoes hydroamination or hydroalkoxylation in the presence of HgO or Au catalysts. For example:

  • Substrate : Propargylguanidine derivatives
  • Conditions : HgO, CH₂Cl₂, rt
  • Product : Diene intermediates for Diels-Alder reactions .

Hydrolysis and Decarboxylation

The ester group is hydrolyzed to carboxylic acid under basic conditions (NaOH, H₂O/EtOH), yielding 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid . Subsequent decarboxylation (Δ, CuO) generates cyclohexene derivatives.

Scientific Research Applications

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The propynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core structural motifs with Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate but differ in substituents and functional groups:

Table 1: Key Structural Differences and Similarities
Compound Name CAS Number Molecular Formula Substituents Key Functional Groups Applications/Notes
This compound Not provided C11H14O2 Propargyl, methyl ester Ester, alkyne Synthetic intermediate, potential click chemistry substrate
Methyl cis-6-(((benzyloxy)carbonyl)amino)cyclohex-3-ene-1-carboxylate (cis-64) Not provided C17H21NO4 Benzyloxycarbonylamino, methyl ester Ester, carbamate Intermediate in peptide synthesis; characterized by <sup>1</sup>H NMR
Alloxydim 55634-91-8 C17H25NO5 Allyloxyimino, hydroxy, oxo, methyl ester Oxime, ester, ketone Herbicide (cyclohexanedione oxime class)
Methyl (1R,6S)-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate 836607-50-2 C13H21NO4 tert-Butoxycarbonylamino, methyl ester Ester, carbamate Chiral building block in asymmetric synthesis
Methyl cyclohex-3-enecarboxylate 6493-77-2 C8H10O2 Unsubstituted cyclohexene, methyl ester Ester General solvent or intermediate; simpler structure
Key Observations :
  • Substituent Diversity: The propargyl group in the target compound contrasts with the carbamate (cis-64, ), oxime (alloxydim, ), and tert-butoxycarbonylamino () groups in analogs. These differences dictate reactivity and applications (e.g., alloxydim’s herbicidal activity vs. the target compound’s synthetic versatility).
  • Steric and Electronic Effects: The propargyl group’s linear geometry and electron-deficient triple bond may enhance reactivity in cycloaddition reactions compared to bulkier substituents like tert-butoxycarbonylamino .
  • Molecular Weight and Complexity : Alloxydim (MW 323.39) and cis-64 (MW 303.35) are larger due to additional functional groups, whereas the target compound (MW ~178.23) is more streamlined for modular synthesis.

Physicochemical Properties

  • Boiling/Melting Points : Methyl cyclohex-3-enecarboxylate (CAS 6493-77-2) has a boiling point of ~210°C, whereas alloxydim’s sodium derivative (CAS 55635-13-7) is a solid . The propargyl group may lower boiling points due to reduced polarity compared to hydroxy or carbamate-containing analogs.
  • Solubility : Ester groups generally improve solubility in organic solvents. The propargyl group’s hydrophobicity may reduce aqueous solubility compared to hydroxy-substituted alloxydim .

Structural Validation and Crystallography

Compounds like cis-64 and alloxydim are characterized via <sup>1</sup>H NMR and X-ray crystallography using programs like SHELXL . The target compound’s structure would benefit from similar validation, leveraging modern refinement tools (SHELXL-2018) and validation protocols (PLATON, ).

Biological Activity

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

Chemical Properties:

  • IUPAC Name: this compound
  • CAS Number: 222555-13-7
  • Molecular Formula: C10H12O2
  • Molecular Weight: 164.20 g/mol

The synthesis of this compound typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with propargyl alcohol in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies demonstrate its potential against Gram-positive bacteria, which are often resistant to conventional antibiotics .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells, indicating a selective toxicity profile .

The biological activity of this compound is believed to stem from its structural features, particularly the alkyne group which can participate in cycloaddition reactions. This interaction can modulate various biological pathways, potentially influencing cell signaling and metabolic processes .

Case Studies

Several case studies highlight the compound's efficacy:

  • Antimicrobial Study : A study conducted on a series of derivatives including methyl 1-(prop-2-yn-1-y)cyclohex-3-ene demonstrated significant inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL .
  • Cancer Cell Line Testing : In research involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours .

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 1-(prop-2-yn-1-y)cyclohex-3-ene, it is useful to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Methyl 1-(prop-2-yn-1-y)cyclohex-3-eneStructureEffective against Gram-positive bacteriaInduces apoptosis in cancer cells
Methyl cyclohexenecarboxylateStructureLimited activityModerate inhibition observed
Propynyl cyclohexene carboxylic acidStructureEffective but less potent than methyl derivativeSimilar anticancer effects

Q & A

Basic Research Question

  • Spectroscopy : ¹H/¹³C NMR identifies the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and cyclohexene protons (δ 5.5–6.0 ppm). IR confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and alkyne (C≡C at ~2100 cm⁻¹) ().
  • Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves stereochemistry. For example, SHELXL refines bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles ().

What challenges arise in crystallographic refinement of cyclohexene derivatives, and how can SHELX tools address them?

Advanced Research Question
Cyclohexene rings exhibit conformational flexibility, complicating disorder modeling. SHELXL’s restraints (e.g., SIMU, DELU) stabilize refinement by limiting parameter overfitting (). For twinned crystals, SHELXD’s dual-space algorithm improves phase resolution (). Example workflow:

Data Integration : Use SHELXC to process diffraction data.

Structure Solution : SHELXD for Patterson map generation.

Refinement : SHELXL with Hirshfeld atom refinement for H-atom positioning ().

How can reaction parameters be optimized to minimize byproducts in propargyl-substituted cyclohexene synthesis?

Advanced Research Question
Byproducts often arise from alkyne dimerization or over-oxidation. Strategies include:

  • Catalyst Screening : Pd/Cu systems for selective propargylation ().
  • Temperature Control : Lower temperatures (<60°C) suppress alkyne side reactions ().
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates ().

What mechanistic insights explain the role of Lewis acids in cyclohexene ring formation?

Advanced Research Question
BF₃·Et₂O activates carbonyl groups, facilitating nucleophilic attack during cyclization (). Computational studies (DFT) suggest a stepwise mechanism:

Carbonyl Activation : BF₃ coordinates to ester oxygen.

Ring Closure : Alkene π-electrons attack the activated carbonyl.

Proton Transfer : Stabilizes the cyclohexene intermediate.

What safety protocols are recommended for handling propargyl-substituted esters?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and P95 respirators for dust/aerosol exposure ().
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation ().
  • Storage : Store at 2–8°C under inert gas (N₂) to prevent alkyne degradation ().

How should researchers address contradictions in reported spectral data for cyclohexene carboxylates?

Advanced Research Question
Discrepancies in NMR shifts may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or conformational exchange. Mitigation strategies:

  • Variable-Temperature NMR : Resolves dynamic effects (e.g., ring-flipping).
  • 2D-COSY/HSQC : Assigns overlapping signals ().
  • Cross-Validation : Compare with structurally related compounds (e.g., ethyl 2-oxo-6-phenyl derivatives) ().

What potential applications exist for this compound in medicinal chemistry?

Advanced Research Question
The propargyl group enables click chemistry for bioconjugation (e.g., azide-alkyne cycloaddition). Cyclohexene esters also serve as precursors for:

  • Anticancer Agents : Analogues like ethyl 2-oxo-6-phenyl derivatives show apoptotic activity ().
  • Anti-Inflammatory Drugs : Cyclohexene rings mimic prostaglandin scaffolds ().

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